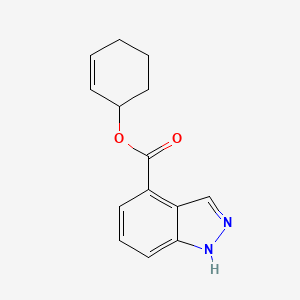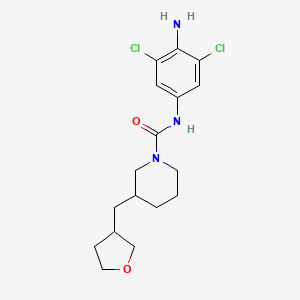
cyclohex-2-en-1-yl 1H-indazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohex-2-en-1-yl 1H-indazole-4-carboxylate is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohex-2-en-1-yl 1H-indazole-4-carboxylate typically involves the formation of the indazole ring followed by the esterification of the carboxylate group. One common method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an O2 atmosphere . This method provides good to excellent yields with minimal byproducts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using metal-catalyzed reactions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohex-2-en-1-yl 1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indazole derivatives.
Aplicaciones Científicas De Investigación
Cyclohex-2-en-1-yl 1H-indazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of cyclohex-2-en-1-yl 1H-indazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .
Comparación Con Compuestos Similares
Cyclohex-2-en-1-yl 1H-indazole-4-carboxylate can be compared with other indazole derivatives, such as:
1H-indazole-3-carboxylate: Known for its anticancer properties.
2H-indazole-4-carboxylate: Studied for its anti-inflammatory effects.
1H-indazole-5-carboxylate: Investigated for its antibacterial activity.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and distinct biological activities.
Propiedades
IUPAC Name |
cyclohex-2-en-1-yl 1H-indazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18-10-5-2-1-3-6-10)11-7-4-8-13-12(11)9-15-16-13/h2,4-5,7-10H,1,3,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFSWGXKGYXEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)OC(=O)C2=C3C=NNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[[4-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7427570.png)
![1-(4-fluorophenyl)-5-methyl-N-[4-(trifluoromethyl)-1-bicyclo[2.2.2]octanyl]triazole-4-carboxamide](/img/structure/B7427575.png)
![2-[[3-(Benzylsulfamoyl)benzoyl]-methylamino]-2-phenylacetic acid](/img/structure/B7427577.png)
![methyl N-[2-fluoro-5-[[2-[(1-hydroxy-1-phenylbutan-2-yl)amino]-2-oxoacetyl]amino]phenyl]carbamate](/img/structure/B7427582.png)
![ethyl 4-[methyl-[2-(2H-tetrazol-5-yl)propyl]carbamoyl]benzoate](/img/structure/B7427590.png)
![methyl N-[4-[4-[(4-fluorophenyl)methylcarbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B7427597.png)
![N-(4-amino-3,5-dichlorophenyl)-4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7427602.png)

![Methyl 1-[3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-phenylpyrrolidine-3-carboxylate](/img/structure/B7427615.png)
![6-methyl-N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-2-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B7427620.png)
![2,2-dimethyl-N-[1-(2-methylpyrimidin-4-yl)ethyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B7427626.png)
![4-[[4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl]carbamothioylamino]benzamide](/img/structure/B7427627.png)
![3,3-dimethyl-2-oxo-N-[4-(1H-pyrazol-5-yl)phenyl]-1H-indole-5-carboxamide](/img/structure/B7427634.png)
![N'-(3-acetamido-4-fluorophenyl)-N-[1-benzyl-3-(hydroxymethyl)piperidin-4-yl]oxamide](/img/structure/B7427636.png)
